molecular formula C43H79ClO3 B2994883 3,4,5-Tris(dodecyloxy)benzyl chloride CAS No. 162709-84-4

3,4,5-Tris(dodecyloxy)benzyl chloride

Cat. No.: B2994883
CAS No.: 162709-84-4
M. Wt: 679.55
InChI Key: TZPUTMAFBSQBFS-UHFFFAOYSA-N
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Description

3,4,5-Tris(dodecyloxy)benzyl chloride: is an organic compound with the molecular formula C64H97ClO6 and a molecular weight of 997.9 g/mol . It is characterized by the presence of three dodecyloxy groups attached to a benzyl chloride moiety. This compound is often used as a functional reagent in organic synthesis due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(dodecyloxy)benzyl chloride typically involves the reaction of 3,4,5-trihydroxybenzyl chloride with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Scientific Research Applications

Chemistry: 3,4,5-Tris(dodecyloxy)benzyl chloride is used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of dendrimers and other macromolecules.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, enhancing their solubility and stability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of surfactants, lubricants, and coatings.

Mechanism of Action

The mechanism of action of 3,4,5-Tris(dodecyloxy)benzyl chloride involves its ability to undergo nucleophilic substitution reactions. The chloride group acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic structures .

Comparison with Similar Compounds

Uniqueness: 3,4,5-Tris(dodecyloxy)benzyl chloride is unique due to its long dodecyloxy chains, which impart distinct solubility and reactivity properties. These properties make it particularly useful in applications requiring enhanced hydrophobicity and stability .

Properties

IUPAC Name

5-(chloromethyl)-1,2,3-tridodecoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H79ClO3/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,39H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPUTMAFBSQBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H79ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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